molecular formula C8H13NO3 B3019701 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid CAS No. 1409748-88-4

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B3019701
CAS No.: 1409748-88-4
M. Wt: 171.196
InChI Key: VOSYPKQVDFIHEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid typically involves the acetylation of 2-methylpyrrolidine-2-carboxylic acid. This process can be carried out using acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is usually performed in the presence of a base, such as pyridine, to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.

    Pyrrolidine-2-one: Known for its applications in pharmaceuticals and organic synthesis.

    Pyrrolidine-2,5-diones: Utilized in the synthesis of bioactive molecules.

Uniqueness: 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid stands out due to its unique acetyl and methyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-2-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSYPKQVDFIHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1409748-88-4
Record name 1-acetyl-2-methylpyrrolidine-2-carboxylic acid
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